3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one, also known as curcumin, is a natural compound found in turmeric. It has been used for centuries in traditional medicine due to its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in scientific research for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one is complex and involves multiple pathways. It has been found to inhibit the activity of various enzymes and proteins involved in inflammation and oxidative stress. Curcumin also activates various signaling pathways that regulate cell growth and survival.
Biochemische Und Physiologische Effekte
Curcumin has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. Curcumin also regulates various signaling pathways that are involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
Curcumin has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other compounds. Curcumin is also stable and can be easily stored. However, 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one has some limitations, including poor solubility in water and low bioavailability, which can affect its effectiveness in experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one. One direction is to develop new formulations of 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one that improve its solubility and bioavailability. Another direction is to study the effects of 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one in combination with other compounds or drugs. Additionally, further research is needed to understand the mechanism of action of 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one and its potential therapeutic applications in various diseases.
Synthesemethoden
Curcumin can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and microbial synthesis. The most common method is the extraction of 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one from turmeric, which involves the use of solvents such as ethanol and acetone. Chemical synthesis involves the reaction of various chemical compounds to form 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one, while microbial synthesis involves the use of microorganisms to produce 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one.
Wissenschaftliche Forschungsanwendungen
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, diabetes, and cardiovascular diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
Produktname |
3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one |
---|---|
Molekularformel |
C16H14O3 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
(Z)-3-(2-hydroxyphenyl)-2-methoxy-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O3/c1-19-15(11-13-9-5-6-10-14(13)17)16(18)12-7-3-2-4-8-12/h2-11,17H,1H3/b15-11- |
InChI-Schlüssel |
NTRKVFVYJCJKCU-PTNGSMBKSA-N |
Isomerische SMILES |
CO/C(=C\C1=CC=CC=C1O)/C(=O)C2=CC=CC=C2 |
SMILES |
COC(=CC1=CC=CC=C1O)C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
COC(=CC1=CC=CC=C1O)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.